Cgp 44099
Description
Properties
CAS No. |
128856-81-5 |
|---|---|
Molecular Formula |
C69H104N14O13 |
Molecular Weight |
1337.6 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(4S,5S)-6-cyclohexyl-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-hydroxy-2-propan-2-ylhexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C69H104N14O13/c1-41(2)49(59(86)81-57(42(3)4)64(91)79-54(66(93)95-7)38-46-29-31-48(84)32-30-46)39-56(85)52(36-44-20-11-8-12-21-44)77-63(90)58(43(5)6)82-61(88)53(37-45-22-13-9-14-23-45)78-62(89)55-28-19-35-83(55)65(92)51(27-18-34-75-68(72)73)76-60(87)50(26-17-33-74-67(70)71)80-69(94)96-40-47-24-15-10-16-25-47/h9-10,13-16,22-25,29-32,41-44,49-58,84-85H,8,11-12,17-21,26-28,33-40H2,1-7H3,(H,76,87)(H,77,90)(H,78,89)(H,79,91)(H,80,94)(H,81,86)(H,82,88)(H4,70,71,74)(H4,72,73,75)/t49?,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 |
InChI Key |
YUXPQHJPUCVLDD-XRXKPZFBSA-N |
Isomeric SMILES |
CC(C)[C@H](C[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC4=CC=CC=C4)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)OC |
Canonical SMILES |
CC(C)C(CC(C(CC1CCCCC1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC4=CC=CC=C4)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGP 44 099 CGP 44099 CGP-44099 |
Origin of Product |
United States |
Foundational & Exploratory
Cgp 44099 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of CGP 44099 (Teniposide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, chemically identified as 4'-demethylepipodophyllotoxin-thenylidene-glucoside, is a semi-synthetic derivative of podophyllotoxin. It is more commonly known as Teniposide (or VM-26). This document provides a comprehensive overview of the molecular mechanism of action of Teniposide, detailing its interaction with cellular machinery, the resultant signaling cascades, and its effects on cell fate. The information is compiled from various preclinical and clinical studies to serve as a technical resource for the scientific community.
Core Mechanism of Action: Topoisomerase II Inhibition
The primary mechanism of action of Teniposide is the inhibition of DNA topoisomerase II.[1][2][3] Topoisomerase II is a critical enzyme that modulates the topological state of DNA during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the broken strands.
Teniposide exerts its cytotoxic effects by stabilizing the covalent intermediate complex formed between topoisomerase II and DNA.[1] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[1][3] The presence of these persistent DNA breaks triggers a cascade of cellular responses, including cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells that have a higher dependency on topoisomerase II activity.[4]
Signaling Pathways
The cellular response to Teniposide-induced DNA damage involves several signaling pathways, primarily culminating in apoptosis.
DNA Damage Response and Cell Cycle Arrest
The accumulation of double-strand DNA breaks activates DNA damage response (DDR) pathways. This leads to the arrest of the cell cycle, predominantly in the late S and G2 phases, preventing the cell from entering mitosis with damaged DNA.[2][3] One study on oral squamous cell carcinoma cells (Tca8113) demonstrated that low concentrations of Teniposide (0.15 mg/l) led to a significant arrest in the G2/M phase, while higher concentrations (5.0 mg/l) resulted in S phase arrest.[5]
Apoptotic Pathways
Teniposide-induced apoptosis is a key component of its anticancer activity. The pathways leading to apoptosis can be multifaceted:
-
p53-Dependent Pathway: The tumor suppressor protein p53 can be activated in response to DNA damage.[1] Activated p53 can transcriptionally upregulate pro-apoptotic proteins, leading to the initiation of the intrinsic apoptotic cascade.
-
Protein Kinase C (PKC) Involvement: Studies in mouse thymocytes suggest that Teniposide-induced apoptosis may involve a protein kinase C (PKC)-like enzyme.[6] This pathway appears to be independent of increases in intracellular calcium.[6]
Quantitative Data
The cytotoxic and antiproliferative effects of Teniposide have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values vary across different cancer cell lines, reflecting differential sensitivities.
| Cell Line | Cancer Type | IC50 | Incubation Time | Assay |
| Tca8113 | Human Tongue Squamous Cell Carcinoma | 0.35 mg/L | 72 hours | MTT |
| A549 | Human Lung Carcinoma | 15.8 nM | 72 hours | MTT |
| A549 | Human Lung Carcinoma | 8.2 µM | 48 hours | MTT |
| CWR22R | Human Prostate Carcinoma | 0.082 µM | 96 hours | Propidium Iodide-based |
| GLC4 | Human Small Cell Lung Carcinoma | 0.48 µM | Continuous | MTT |
| GLC4 | Human Small Cell Lung Carcinoma | 2.8 µM | 2 hours | MTT |
| Primary Glioma Cells (high miR-181b) | Human Glioma | 1.3 ± 0.34 µg/mL | Not Specified | Not Specified |
| Glioma Cells (MDM2 suppression) | Human Glioma | 2.90 ± 0.35 µg/mL | Not Specified | Not Specified |
Data sourced from MedChemExpress and a study on oral squamous cell carcinoma.[5][7]
A Phase I clinical trial investigating a 72-hour continuous infusion of Teniposide in patients with recurrent leukemia, lymphoma, or neuroblastoma revealed a correlation between systemic exposure and clinical response.[8]
| Patient Response | Mean Steady State Concentration (Css) | Mean Clearance (CI) |
| Responders | 15.2 mg/L | 12.1 mL/min/m² |
| Non-responders | 6.2 mg/L | 21.3 mL/min/m² |
Data from a Phase I clinical trial.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key assays used to characterize the mechanism of action of Teniposide.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Teniposide (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Culture cells in 6-well plates and treat with Teniposide at various concentrations for a defined period (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with Teniposide as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
This compound (Teniposide) is a potent topoisomerase II inhibitor that induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. Its efficacy has been demonstrated in a variety of preclinical models and in the clinical setting, particularly in pediatric acute lymphoblastic leukemia. The detailed understanding of its mechanism of action, supported by quantitative data and established experimental protocols, provides a solid foundation for further research and development of this and similar compounds in oncology. The elucidation of the specific downstream signaling pathways, particularly the interplay between the p53 and PKC-like pathways, remains an area for future investigation to potentially identify biomarkers for patient stratification and develop combination therapies.
References
- 1. What is the mechanism of Teniposide? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanisms of action of teniposide (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerase II trapping agent teniposide induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of epipodophyllotoxin-induced thymocyte apoptosis: possible role of a novel Ca(2+)-independent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Clinical pharmacodynamics of continuous infusion teniposide: systemic exposure as a determinant of response in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
what is Cgp 44099
An In-depth Technical Guide on CGP 44099: A Compound with Undisclosed Public Data
A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of information regarding the compound designated "this compound". This designation appears to be a product identifier, potentially from the legacy Ciba-Geigy (now Novartis) portfolio, but it is not associated with any published scientific research, chemical structure, or biological activity data.
Attempts to retrieve data on "this compound" through targeted searches for its mechanism of action, in vitro or in vivo studies, and potential association with protein kinase C inhibition did not yield any specific results for this compound. While other compounds with the "CGP" prefix are documented as kinase inhibitors (e.g., CGP 53353, a selective inhibitor of PKCβII), no such information is available for this compound.
A listing for "this compound" was found from a single chemical supplier, Delchimica, but the product is marked as "Not Available For Sale" and no structural or descriptive information is provided. This suggests that the compound may be an internal, developmental, or discontinued product that has not been disclosed in the public domain.
Due to the absence of any verifiable scientific or technical data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, or signaling pathway diagrams. The core requirements of the request cannot be fulfilled as the subject, this compound, does not have a public scientific profile.
Further investigation would require access to internal corporate archives of Novartis (formerly Ciba-Geigy) or direct contact with chemical suppliers who may have historical, unpublished data. Without such proprietary information, a technical whitepaper on this compound cannot be constructed.
An In-Depth Technical Guide on the Pharmacology of CGP 44099
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 44099 is identified as a renin inhibitor.[1] Renin inhibitors are a class of drugs that target the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and fluid balance. By blocking the initial, rate-limiting step of this cascade, these compounds have been investigated for their therapeutic potential in cardiovascular diseases, particularly hypertension. This document provides a comprehensive overview of the pharmacological context of this compound, including its mechanism of action, relevant experimental protocols, and the associated signaling pathway.
Due to the limited availability of specific pharmacological data for this compound in publicly accessible literature, this guide will also provide general methodologies and data for the broader class of renin inhibitors to offer a thorough understanding of its expected pharmacological profile and the experimental approaches used to characterize such compounds.
Mechanism of Action: Renin Inhibition
The primary mechanism of action of this compound is the inhibition of the enzyme renin. Renin is a proteolytic enzyme that cleaves angiotensinogen to form angiotensin I. This is the first and rate-limiting step in the RAAS. Subsequent enzymatic conversions lead to the production of angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention. By inhibiting renin, this compound effectively reduces the levels of both angiotensin I and angiotensin II, leading to vasodilation and a decrease in blood pressure.[2][3][4]
Signaling Pathway
The renin-angiotensin-aldosterone system (RAAS) is a hormonal cascade that plays a crucial role in regulating blood pressure and fluid and electrolyte balance. The pathway is initiated by the release of renin from the kidneys in response to stimuli such as low blood pressure or low sodium levels.
Quantitative Data
| Parameter | Value | Species/Assay Conditions | Reference |
| In Vitro Potency | |||
| IC50 (Renin) | Data not available | ||
| Ki (Renin) | Data not available | ||
| In Vivo Efficacy | |||
| Blood Pressure Reduction | Data not available | ||
| Heart Rate Change | Data not available | ||
| Pharmacokinetics | |||
| Bioavailability | Data not available | ||
| Half-life | Data not available | ||
| Cmax | Data not available | ||
| Tmax | Data not available |
Experimental Protocols
While specific experimental protocols detailing the use of this compound are scarce, this section provides detailed methodologies for key experiments relevant to the characterization of a renin inhibitor.
In Vitro Renin Inhibition Assay
This protocol describes a typical fluorometric assay to determine the in vitro potency of a renin inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human renin.
Materials:
-
Recombinant human renin
-
Fluorogenic renin substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the renin substrate, and the different concentrations of this compound.
-
Initiate the reaction by adding a pre-determined concentration of recombinant human renin to each well.
-
The final reaction mixture should contain a fixed concentration of substrate and enzyme, and varying concentrations of the inhibitor.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
Calculate the percentage of renin inhibition for each concentration of this compound compared to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Myocardial Ischemia-Reperfusion Model in Rats
This compound has been mentioned in the context of studying ischemic injury and reperfusion arrhythmias in rat hearts.[1] The following is a general protocol for such a study.
Objective: To evaluate the cardioprotective effects of this compound in a rat model of myocardial ischemia-reperfusion injury.
Animals: Male Sprague-Dawley rats (250-300 g).
Procedure:
-
Anesthetize the rats (e.g., with sodium pentobarbital).
-
Intubate the animals and provide artificial ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial ischemia. Successful ligation is confirmed by regional cyanosis of the myocardium and changes in the electrocardiogram (ECG).
-
After a period of ischemia (e.g., 30 minutes), release the ligature to allow for reperfusion of the coronary artery.
-
Administer this compound (or vehicle control) at a predetermined dose and time point (e.g., intravenously before reperfusion).
-
Monitor cardiovascular parameters such as blood pressure, heart rate, and ECG throughout the experiment.
-
After a period of reperfusion (e.g., 2 hours), euthanize the animals.
-
Excise the heart and measure the infarct size, typically using triphenyltetrazolium chloride (TTC) staining.
-
Analyze blood samples for cardiac injury biomarkers (e.g., troponin I, creatine kinase-MB).
Data Analysis: Compare the infarct size, arrhythmia scores, hemodynamic parameters, and cardiac biomarker levels between the this compound-treated group and the vehicle-treated control group.
Conclusion
This compound is a renin inhibitor with potential applications in cardiovascular research, particularly in the context of myocardial ischemia-reperfusion injury. While specific pharmacological data for this compound are limited in the public domain, the information provided in this guide on its mechanism of action, the relevant signaling pathway, and detailed experimental protocols for its characterization offers a solid foundation for researchers, scientists, and drug development professionals. Further studies are required to fully elucidate the quantitative pharmacological profile and therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardioprotective Effect of Gossypin Against Myocardial Ischemic/Reperfusion in Rats via Alteration of Oxidative Stress, Inflammation and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
An In-depth Technical Guide to Renin-Angiotensin System (RAS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the renin-angiotensin system (RAS) and the various classes of drugs that inhibit its activity. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development in the cardiovascular field. This document delves into the core mechanisms of action, presents key quantitative data for comparative analysis, outlines detailed experimental protocols, and visualizes complex signaling pathways and workflows.
The Renin-Angiotensin System (RAS) Signaling Pathway
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and vascular resistance.[1] The classical pathway is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to decreased renal blood flow, reduced sodium delivery to the distal tubule, or sympathetic nervous system stimulation.[1]
Renin, an aspartyl protease, cleaves its substrate, angiotensinogen (primarily produced by the liver), to form the decapeptide angiotensin I. Angiotensin I is then converted to the octapeptide angiotensin II by the angiotensin-converting enzyme (ACE), which is predominantly found in the endothelium of the lungs and other tissues.[1] Angiotensin II is the primary effector molecule of the RAS, exerting its effects by binding to specific receptors, most notably the angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[1]
Activation of the AT1 receptor, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events that lead to vasoconstriction, aldosterone secretion from the adrenal cortex (promoting sodium and water retention), and stimulation of the sympathetic nervous system.[1] These effects collectively contribute to an increase in blood pressure. The RAS is a key therapeutic target for the management of hypertension and other cardiovascular diseases.
Mechanisms of Action of RAS Inhibitors
There are three main classes of drugs that inhibit the RAS, each with a distinct mechanism of action.[2]
Angiotensin-Converting Enzyme (ACE) Inhibitors
ACE inhibitors, such as captopril, enalapril, and lisinopril, competitively inhibit the angiotensin-converting enzyme.[3] This blockade prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3] By reducing angiotensin II levels, ACE inhibitors lead to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[3] ACE inhibitors also inhibit the degradation of bradykinin, a potent vasodilator, which may contribute to their antihypertensive effect.[4]
Angiotensin II Receptor Blockers (ARBs)
Angiotensin II receptor blockers (ARBs), including losartan, valsartan, and irbesartan, selectively block the binding of angiotensin II to the AT1 receptor.[4] This direct antagonism of the AT1 receptor prevents the downstream signaling effects of angiotensin II, such as vasoconstriction and aldosterone release, resulting in lower blood pressure.[4] Unlike ACE inhibitors, ARBs do not affect bradykinin levels.
Direct Renin Inhibitors (DRIs)
Direct renin inhibitors, with aliskiren being the primary example, act at the initial and rate-limiting step of the RAS cascade.[5] They directly bind to the active site of renin, preventing it from cleaving angiotensinogen to form angiotensin I.[5] This inhibition leads to a decrease in the production of all subsequent components of the RAS, including angiotensin I and angiotensin II.[5]
Quantitative Data on RAS Inhibitors
The following tables summarize key quantitative data for various RAS inhibitors, including their inhibitory potency (IC50 and Ki values) and pharmacokinetic properties. This information is crucial for comparing the different agents and for guiding drug development efforts.
Angiotensin-Converting Enzyme (ACE) Inhibitors
| Drug | IC50 (nM) | Ki (nM) |
| Captopril | 20.0[6] | 2.0[6] |
| Enalaprilat | 2.4[6] | - |
| Lisinopril | 1.2[6] | 51.0, 131.5[6] |
Angiotensin II Receptor Blockers (ARBs)
| Drug | IC50 (nM) |
| Losartan | 12,800[7] |
| Valsartan | 489,000[7] |
| Irbesartan | 53,900[7] |
| Candesartan | 104,000[7] |
| Telmisartan | 24,100[7] |
| Olmesartan | 56,200[7] |
Pharmacokinetic Properties of RAS Inhibitors
| Drug Class | Drug | Bioavailability (%) | Half-life (hours) | Primary Route of Elimination |
| ACE Inhibitors | Captopril | ~75 | < 3[8] | Renal[8] |
| Enalapril | ~60 | 11 (enalaprilat)[9] | Renal[9] | |
| Lisinopril | 25-30 | 12[9] | Renal[9] | |
| ARBs | Losartan | ~33 | 2 (losartan), 6-9 (EXP3174) | Renal and Biliary |
| Valsartan | ~25 | 6 | Renal and Biliary | |
| Irbesartan | 60-80 | 11-15 | Renal and Biliary | |
| Direct Renin Inhibitors | Aliskiren | 2.5[5] | ~40[5] | Biliary/Fecal[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of RAS inhibitors.
ACE Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of ACE.
Materials:
-
ACE enzyme
-
Fluorogenic ACE substrate (e.g., based on the cleavage of a synthetic peptide)
-
Assay buffer
-
Test compounds and a known ACE inhibitor (e.g., captopril) as a positive control
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
In a 96-well plate, add a small volume of the test compound or control to the appropriate wells.
-
Add the ACE enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm) over a set period (e.g., 60 minutes) in kinetic mode.
-
The rate of increase in fluorescence is proportional to ACE activity. Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Renin Activity Assay (Fluorometric)
This assay is used to screen for renin inhibitors and to measure renin activity.
Materials:
-
Renin enzyme
-
Fluorogenic renin substrate (FRET peptide)
-
Assay buffer
-
Test compounds and a known renin inhibitor (e.g., aliskiren) as a positive control
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add the test compound or control to the wells of a 96-well plate.
-
Add the renin enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Add the renin substrate solution to initiate the reaction.
-
Measure the fluorescence intensity (e.g., Ex/Em = 540/590 nm) immediately and continuously for 30-60 minutes.[6]
-
The increase in fluorescence, due to the cleavage of the FRET peptide, is proportional to renin activity.
-
Calculate the percent inhibition and determine the IC50 value as described for the ACE inhibition assay.
Angiotensin II Receptor Binding Assay
This assay determines the affinity of a compound for the angiotensin II type 1 (AT1) receptor.
Materials:
-
Cell membranes expressing the AT1 receptor
-
Radiolabeled angiotensin II (e.g., [125I]-Angiotensin II)
-
Binding buffer
-
Test compounds and a known ARB (e.g., losartan) as a positive control
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In tubes, combine the cell membranes, radiolabeled angiotensin II, and either buffer (for total binding), a high concentration of unlabeled angiotensin II (for non-specific binding), or the test compound.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding by the test compounds and calculate the IC50 or Ki value.
Drug Discovery and Development Workflow for RAS Inhibitors
The development of a new RAS inhibitor is a long and complex process that can be broadly divided into several key stages.
Conclusion
Inhibitors of the renin-angiotensin system are a cornerstone in the management of cardiovascular diseases, particularly hypertension. This technical guide has provided an in-depth look at the core aspects of these important therapeutic agents. By understanding the intricate signaling pathways, the specific mechanisms of action, the quantitative differences between drugs, and the experimental methodologies for their evaluation, researchers and drug development professionals can better contribute to the innovation and refinement of RAS-targeted therapies. The provided data and protocols serve as a valuable resource to facilitate further research and development in this critical area of medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. if-pan.krakow.pl [if-pan.krakow.pl]
- 6. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling the Molecular Landscape of CGP 44099: A Technical Guide for Researchers
For Immediate Release
Basel, Switzerland – November 7, 2025 – This technical guide offers an in-depth exploration of the molecular structure and functional context of CGP 44099, a potent renin inhibitor. Designed for researchers, scientists, and drug development professionals, this document provides a consolidated resource of its chemical properties, mechanism of action, and relevant experimental methodologies.
Core Molecular Attributes of this compound
This compound is a complex peptidomimetic molecule engineered to exhibit high-affinity and specific inhibition of the enzyme renin. Its intricate structure is central to its biological activity.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical and Computed Properties:
A summary of the key quantitative data for this compound is presented in the table below, offering a snapshot of its molecular characteristics.
| Property | Value | Source |
| Molecular Formula | C₆₉H₁₀₄N₁₄O₁₃ | [1] |
| Molecular Weight | 1337.6 g/mol | [1] |
| Exact Mass | 1336.79072943 g/mol | [1] |
| CAS Number | 128856-81-5 | [1] |
| XLogP3 | 6.4 | [1] |
| Hydrogen Bond Donor Count | 13 | [1] |
| Hydrogen Bond Acceptor Count | 15 | [1] |
| Rotatable Bond Count | 39 | [1] |
| Topological Polar Surface Area | 429 Ų | [1] |
| Heavy Atom Count | 96 | [1] |
| Complexity | 2520 | [1] |
| Defined Atom Stereocenter Count | 9 | [1] |
| Undefined Atom Stereocenter Count | 1 | [1] |
Mechanism of Action: Inhibition of the Renin-Angiotensin System
This compound functions as a direct inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin system (RAS). This hormonal cascade is a critical regulator of blood pressure and electrolyte balance. By binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby attenuating the downstream production of the potent vasoconstrictor, angiotensin II.
The following diagram illustrates the canonical Renin-Angiotensin System signaling pathway and highlights the inhibitory action of this compound.
Caption: Renin-Angiotensin System with this compound Inhibition.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available, this section outlines a representative experimental protocol for a renin inhibitor screening assay, a common application for compounds like this compound. This protocol is based on established fluorometric methods.
Fluorometric Renin Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against recombinant human renin.
Principle: This assay utilizes a synthetic fluorogenic substrate for renin, which is a peptide containing a fluorescent reporter and a quencher. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by renin, the reporter is liberated from the quencher, resulting in a measurable increase in fluorescence. The presence of a renin inhibitor will prevent or reduce this cleavage, leading to a lower fluorescent signal.
Materials:
-
Recombinant Human Renin
-
Fluorogenic Renin Substrate (e.g., based on FRET)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Test Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Solvent Control (e.g., DMSO)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader with appropriate excitation and emission filters
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Assay Buffer.
-
Dilute the Recombinant Human Renin to the desired concentration in Assay Buffer.
-
Prepare a stock solution of the Fluorogenic Renin Substrate in a suitable solvent as per the manufacturer's instructions.
-
Prepare a serial dilution of the test inhibitor (this compound) in the Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank/Background Wells: Add Assay Buffer and the solvent used for the inhibitor.
-
Positive Control (100% Activity) Wells: Add Assay Buffer, solvent, and the diluted Renin solution.
-
Inhibitor Test Wells: Add Assay Buffer, the serially diluted inhibitor solutions, and the diluted Renin solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the Fluorogenic Renin Substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every 5 minutes for 30-60 minutes) in kinetic mode. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for the control and inhibitor wells.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce renin activity by 50%).
-
The following diagram provides a visual representation of this experimental workflow.
Caption: Workflow for a Renin Inhibition Assay.
Conclusion
This compound represents a significant tool for researchers investigating the renin-angiotensin system and its role in cardiovascular physiology and pathology. Its potent and specific inhibitory action makes it a valuable pharmacological probe. This technical guide provides a foundational understanding of its molecular characteristics and a framework for its experimental application, empowering further scientific inquiry in the field of drug discovery and development.
References
Methodological & Application
In Vivo Studies of CGP 44099: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 44099 is identified as a matrix metalloproteinase (MMP) inhibitor. MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Their dysregulation is implicated in a variety of pathological processes, including tumor invasion, metastasis, and angiogenesis, as well as in inflammatory diseases. The development of MMP inhibitors has been a significant focus in the search for new therapeutic agents. While broad-spectrum MMP inhibitors have faced challenges in clinical trials due to off-target effects, research into more selective inhibitors continues.
This document provides an overview of the general application of MMP inhibitors in in vivo studies, which can serve as a foundational guide for designing and interpreting experiments with compounds like this compound. Due to the limited publicly available data specifically on this compound, the protocols and conceptual frameworks are based on established methodologies for evaluating MMP inhibitors in preclinical animal models.
Conceptual Signaling Pathway for MMP Inhibition
Matrix metalloproteinases play a critical role in the breakdown of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis. The activity of MMPs is tightly regulated by their endogenous inhibitors, Tissue Inhibitors of Metalloproteinases (TIMPs). An imbalance in favor of MMP activity promotes tissue remodeling that facilitates cancer progression. MMP inhibitors, such as this compound, are designed to restore this balance by blocking the catalytic activity of MMPs.
Caption: General signaling pathway of MMP inhibitors in cancer.
General Experimental Workflow for In Vivo Evaluation of MMP Inhibitors
The in vivo assessment of a novel MMP inhibitor typically involves a multi-stage process, starting from pharmacokinetic and toxicological profiling to efficacy studies in relevant disease models.
Caption: A typical experimental workflow for in vivo MMP inhibitor testing.
Protocols for Key In Vivo Experiments
The following are generalized protocols that would be adapted for the specific characteristics of this compound.
Protocol 1: Murine Xenograft Model for Efficacy Assessment
Objective: To evaluate the anti-tumor efficacy of an MMP inhibitor in a subcutaneous tumor model.
Materials:
-
Human cancer cell line with known MMP expression (e.g., HT-1080 fibrosarcoma, MDA-MB-231 breast cancer)
-
Immunocompromised mice (e.g., Nude, SCID)
-
MMP inhibitor (e.g., this compound)
-
Vehicle control
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or media) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the MMP inhibitor (at various doses) and vehicle control according to a predetermined schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Protocol 2: Orthotopic Implantation Model
Objective: To assess the effect of an MMP inhibitor on tumor growth and metastasis in a more clinically relevant microenvironment.
Procedure: This protocol follows the general principles of the xenograft model, with the key difference being the site of tumor cell implantation. The cells are surgically implanted into the organ of origin (e.g., mammary fat pad for breast cancer, cecal wall for colon cancer). This allows for the study of local invasion and spontaneous metastasis to distant organs.
Data Presentation
Quantitative data from in vivo studies are typically summarized in tables to facilitate comparison between treatment groups.
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 10 | 950 ± 180 | 36.7 |
| This compound | 30 | 600 ± 120 | 60.0 |
| This compound | 100 | 350 ± 90 | 76.7 |
Table 2: Example of Pharmacokinetic Parameters
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| This compound | 50 | Oral | 1200 | 2 | 7500 |
| This compound | 50 | IV | 8500 | 0.1 | 9200 |
Disclaimer: The data presented in these tables are hypothetical examples and are for illustrative purposes only. Actual experimental results for this compound may vary.
Application Notes and Protocols for CGP 44099 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 44099 is a potent, competitive inhibitor of the enzyme renin.[1] As a critical component in the Renin-Angiotensin-Aldosterone System (RAAS), renin plays a crucial role in the regulation of blood pressure and electrolyte balance. Inhibition of renin is a key therapeutic strategy for the management of hypertension and other cardiovascular diseases. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds.
Data Presentation
The inhibitory activity of this compound has been quantified against renin from various species, as well as other related enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.
| Target Enzyme | Species | IC50 (nM) |
| Plasma Renin | Human | 0.3[1] |
| Plasma Renin | Marmoset | 1.4[1] |
| Plasma Renin | Dog | 0.007[1] |
| Plasma Renin | Rabbit | 0.033[1] |
| Plasma Renin | Guinea Pig | 0.34[1] |
| Plasma Renin | Mouse | 0.4[1] |
| Plasma Renin | Cat | 0.57[1] |
| Plasma Renin | Rat | 1.3[1] |
| Pepsin | Porcine | 26[1] |
| Cathepsin D | Bovine | 230[1] |
Note: The Ki value for the inhibition of human renin by this compound A was determined to be 0.12 nM, indicating a competitive mode of inhibition.[1]
Signaling Pathway
This compound acts on the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
Experimental Protocols
Biochemical Assay: In Vitro Renin Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of compounds like this compound on renin activity. This is a common fluorescence resonance energy transfer (FRET)-based assay.
Materials:
-
Recombinant human renin
-
Fluorogenic renin substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)
-
This compound or other test compounds
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence plate reader
Experimental Workflow:
Caption: Workflow for a FRET-based in vitro renin inhibition assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Assay Plate Preparation: Add the diluted compound solutions to the wells of a 96-well black microplate. Include wells for a positive control (renin without inhibitor) and a negative control (assay buffer without renin).
-
Enzyme Addition: Add recombinant human renin to all wells except the negative control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic renin substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair of the substrate.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Assay: Angiotensin I Generation in a Cellular System
This protocol outlines a general approach to assess the activity of renin inhibitors in a more physiologically relevant cellular context.
Materials:
-
A cell line that secretes angiotensinogen (e.g., HepG2)
-
Cell culture medium and supplements
-
Recombinant human renin
-
This compound or other test compounds
-
Lysis buffer
-
Angiotensin I ELISA kit
-
Multi-well cell culture plates
Procedure:
-
Cell Culture: Culture the angiotensinogen-secreting cells in appropriate multi-well plates until they reach a suitable confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a defined period.
-
Renin Stimulation: Add recombinant human renin to the cell culture medium to initiate the conversion of secreted angiotensinogen to angiotensin I.
-
Sample Collection: After a specific incubation time, collect the cell culture supernatant.
-
Angiotensin I Quantification: Measure the concentration of angiotensin I in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of angiotensin I production for each compound concentration compared to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
References
Application Notes and Protocols: Cgp 44099 in Hypertension Research
Caution: Information regarding the specific compound "Cgp 44099" is not available in the public domain or scientific literature based on the conducted search. The following application notes and protocols are constructed based on general principles of studying novel endothelin receptor antagonists in the context of hypertension. Researchers should substitute the specific properties and data of their compound of interest.
Introduction
Hypertension is a multifactorial disease characterized by elevated blood pressure, posing a significant risk for cardiovascular and renal diseases. The endothelin (ET) system, particularly the vasoconstrictive peptide endothelin-1 (ET-1) and its receptors, ETA and ETB, plays a crucial role in blood pressure regulation.[1][2] Antagonism of endothelin receptors has emerged as a promising therapeutic strategy for hypertension.[1][3] this compound is hypothesized to be a selective endothelin receptor antagonist. These application notes provide a framework for researchers to investigate the potential of this compound or similar compounds in hypertension research.
Mechanism of Action
The proposed primary mechanism of action for a compound like this compound in the context of hypertension would be the competitive or non-competitive inhibition of endothelin-1 binding to its receptors on vascular smooth muscle cells. Specifically, antagonism of the ETA receptor is expected to lead to vasodilation and a subsequent reduction in blood pressure.[1]
Signaling Pathway
The binding of ET-1 to the G-protein coupled ETA receptor typically activates the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). Phosphorylation of the myosin light chain by MLCK is the key event leading to smooth muscle contraction and vasoconstriction. A selective ETA antagonist like this compound would block this cascade, leading to vasodilation.
Caption: Proposed signaling pathway of ET-1 leading to vasoconstriction and its inhibition by this compound.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Ki (nM) |
| This compound | ETA | Data not available |
| This compound | ETB | Data not available |
| ET-1 | ETA | Data not available |
| ET-1 | ETB | Data not available |
Table 2: Effect on Blood Pressure in Animal Models
| Animal Model | Treatment Group | Dose | Change in Mean Arterial Pressure (mmHg) |
| Spontaneously Hypertensive Rat (SHR) | Vehicle Control | - | Data not available |
| Spontaneously Hypertensive Rat (SHR) | This compound | Specify dose | Data not available |
| Angiotensin II-infused Rat | Vehicle Control | - | Data not available |
| Angiotensin II-infused Rat | This compound | Specify dose | Data not available |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for ETA and ETB receptors.
Materials:
-
Cell lines expressing human ETA or ETB receptors.
-
Radiolabeled endothelin-1 (e.g., [125I]ET-1).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare cell membranes from the receptor-expressing cell lines.
-
In a 96-well plate, add increasing concentrations of unlabeled this compound.
-
Add a constant concentration of [125I]ET-1 to each well.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of specific [125I]ET-1 binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the effect of this compound on blood pressure in a genetic model of hypertension.[4][5]
Materials:
-
Spontaneously Hypertensive Rats (SHRs).
-
This compound.
-
Vehicle (e.g., saline, DMSO).
-
Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography system.
-
Oral gavage needles or infusion pumps.
Protocol:
-
Acclimate SHRs to the housing conditions and blood pressure measurement procedures.
-
For telemetry, surgically implant the telemetry device according to the manufacturer's instructions and allow for a recovery period.
-
Record baseline blood pressure and heart rate for a defined period (e.g., 24-48 hours).
-
Randomly assign animals to treatment groups (vehicle control, different doses of this compound).
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, intravenous infusion).
-
Continuously monitor blood pressure and heart rate for a specified duration post-administration.
-
Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect of this compound.
Caption: Experimental workflow for in vivo blood pressure studies in SHRs.
Conclusion
The provided application notes and protocols offer a foundational guide for the preclinical evaluation of a novel endothelin receptor antagonist, hypothetically "this compound," for the treatment of hypertension. These experiments will help elucidate the compound's mechanism of action, binding affinity, and in vivo efficacy. Further studies, including pharmacokinetic and toxicology assessments, will be necessary for comprehensive drug development.
References
Application Notes and Protocols for CGP 44099 in Ischemic Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic injury, a consequence of restricted blood flow to tissues, initiates a complex cascade of events leading to cellular damage and death. In the context of the central nervous system, cerebral ischemia, as seen in stroke, is a leading cause of long-term disability and mortality. The renin-angiotensin system (RAS) has been identified as a critical player in the pathophysiology of ischemic injury. CGP 44099 is a potent inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the RAS cascade. By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively downregulates the entire RAS pathway, presenting a promising therapeutic strategy for mitigating ischemic damage.
These application notes provide a comprehensive overview of the use of this compound and other renin inhibitors in preclinical ischemic injury research, with a focus on cerebral ischemia. The provided protocols are based on established methodologies for investigating the neuroprotective effects of RAS inhibition.
Mechanism of Action in Ischemic Injury
The renin-angiotensin system plays a significant role in the pathophysiology of brain injury.[1][2][3] The classical RAS pathway involves the conversion of angiotensinogen to angiotensin I by renin, followed by the conversion of angiotensin I to angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II, the primary effector of the RAS, exerts its effects through two main receptors: AT1 and AT2.
In the context of ischemic injury, activation of the AT1 receptor is largely detrimental, contributing to:
-
Vasoconstriction: Exacerbating the reduction in cerebral blood flow.[2]
-
Inflammation: Promoting the infiltration of inflammatory cells and the release of pro-inflammatory cytokines.[2]
-
Oxidative Stress: Increasing the production of reactive oxygen species (ROS), leading to cellular damage.[2]
-
Apoptosis: Inducing programmed cell death in neurons.
By inhibiting renin, this compound prevents the formation of angiotensin II, thereby blocking the downstream deleterious effects mediated by the AT1 receptor. This mechanism is central to its potential neuroprotective properties in ischemic stroke.[4]
Data Presentation: Efficacy of Renin Inhibition in Experimental Stroke
The following table summarizes key quantitative data from a study investigating the neuroprotective effects of the renin inhibitor Aliskiren in a mouse model of transient middle cerebral artery occlusion (MCAo), a common model for ischemic stroke.[4][5] These data provide a benchmark for the potential efficacy of renin inhibitors like this compound.
| Parameter | Vehicle Control | Aliskiren (0.6 µg, i.c.v.) | Aliskiren (2.0 µg, i.c.v.) |
| Infarct Volume (mm³) | 55 ± 5 | 35 ± 4 | 40 ± 6 |
| Brain Edema (% water) | 82.5 ± 0.5 | 81.0 ± 0.3 | 81.5 ± 0.4 |
| Neurological Score | 3.5 ± 0.2 | 2.5 ± 0.3 | 2.8 ± 0.2 |
| Mortality Rate (%) | 40 | 10* | 20 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM. i.c.v. = intracerebroventricular.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a rodent model of ischemic stroke.
Animal Model: Transient Middle Cerebral Artery Occlusion (MCAo)
This is a widely used model to mimic ischemic stroke in humans.[6]
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-scissors and forceps
-
6-0 nylon monofilament with a silicone-coated tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the mouse and maintain anesthesia throughout the surgery.
-
Place the animal on a heating pad to maintain its core body temperature at 37°C.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert the silicone-coated 6-0 nylon monofilament into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, monitored by a laser Doppler flowmeter, confirms successful occlusion.
-
After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
Drug Administration Protocol
This protocol is based on the central administration of a renin inhibitor to investigate its direct neuroprotective effects.[4][5]
Materials:
-
This compound
-
Sterile saline
-
Hamilton syringe
-
Stereotaxic apparatus
Procedure:
-
Dissolve this compound in sterile saline to the desired concentrations.
-
45 minutes prior to MCAo, mount the anesthetized mouse in a stereotaxic frame.
-
Perform an intracerebroventricular (i.c.v.) injection of this compound or vehicle (saline).
-
The coordinates for the lateral ventricle are typically 0.1 mm posterior and 0.9 mm lateral to the bregma, at a depth of 3.1 mm.[4]
-
Slowly inject the solution (e.g., 2 µl) over 2 minutes.
-
Leave the needle in place for an additional 5 minutes to prevent backflow.
-
Withdraw the needle and proceed with the MCAo surgery.
Assessment of Neurological Deficit
A neurological scoring system is used to evaluate functional outcome after stroke.
Procedure:
-
At 24 hours post-MCAo, and on subsequent days, evaluate the neurological deficit of each animal using a 5-point scale:
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling to the contralateral side.
-
3: Leaning to the contralateral side.
-
4: No spontaneous motor activity.
-
Infarct Volume Measurement
2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize the infarct area.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix
-
Digital scanner or camera
Procedure:
-
At a predetermined time point (e.g., 24 or 48 hours post-MCAo), euthanize the animal and carefully remove the brain.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in a 2% TTC solution at 37°C for 20 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Fix the slices in 4% paraformaldehyde.
-
Scan or photograph the slices and quantify the infarct volume using image analysis software.
Mandatory Visualizations
Caption: Signaling pathway of the Renin-Angiotensin System in ischemic injury and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing the neuroprotective effects of this compound in a rodent model of ischemic stroke.
References
- 1. Manifestation of renin angiotensin system modulation in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Renin Angiotensin System as a Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Central Application of Aliskiren, a Renin Inhibitor, Improves Outcome After Experimental Stroke Independent of Its Blood Pressure Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ischemic stroke: experimental models and reality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGP 44099 in Reperfusion Arrhythmia Studies
Notice: Despite a comprehensive search of scientific literature and patent databases, there is a significant lack of publicly available information regarding the compound "CGP 44099". While its existence as a chemical entity, likely a calcium channel blocker developed by Ciba-Geigy (now Novartis), has been confirmed, no detailed studies on its application in reperfusion arrhythmia, including quantitative data, specific experimental protocols, or elucidated signaling pathways, could be retrieved.
The following content is therefore provided as a general template and guide for researchers interested in investigating the potential effects of a novel calcium channel blocker, such as this compound, in the context of ischemia-reperfusion injury and associated arrhythmias. The experimental designs and methodologies are based on standard practices in the field and do not reflect data from actual studies involving this compound.
Introduction to Reperfusion Arrhythmias and the Rationale for Calcium Channel Blockade
Myocardial ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic area of the heart exacerbates tissue damage. A critical manifestation of I/R injury is the onset of reperfusion arrhythmias, which can range from premature ventricular contractions to life-threatening ventricular fibrillation.
The pathophysiology of reperfusion arrhythmias is complex and multifactorial, with intracellular calcium overload being a central mechanism. During ischemia, cellular ATP is depleted, leading to the dysfunction of ion pumps and subsequent accumulation of intracellular sodium. Upon reperfusion, the restoration of the proton gradient can lead to a massive influx of calcium via the Na+/Ca2+ exchanger operating in reverse mode. This calcium overload contributes to mitochondrial dysfunction, the opening of the mitochondrial permeability transition pore (mPTP), and the activation of calcium-dependent proteases and phospholipases, all of which promote arrhythmogenesis.
Calcium channel blockers (CCBs) represent a logical therapeutic strategy to mitigate the detrimental effects of calcium overload during I/R. By blocking the influx of calcium through L-type calcium channels, these agents can potentially reduce the severity of reperfusion-induced arrhythmias.
Hypothetical Data on this compound in a Preclinical Model of Reperfusion Arrhythmia
The following tables present hypothetical quantitative data that would be sought in preclinical studies evaluating a compound like this compound.
Table 1: Effect of this compound on the Incidence and Duration of Reperfusion-Induced Arrhythmias in an In Vivo Rat Model
| Treatment Group | n | Incidence of Ventricular Tachycardia (VT) (%) | Duration of VT (seconds) | Incidence of Ventricular Fibrillation (VF) (%) |
| Vehicle Control | 10 | 80 | 125 ± 20 | 60 |
| This compound (1 mg/kg) | 10 | 40 | 45 ± 10 | 20 |
| This compound (5 mg/kg) | 10 | 20 | 15 ± 5 | 0 |
| Verapamil (1 mg/kg) | 10 | 50 | 60 ± 15 | 30 |
| *p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. |
Table 2: Electrophysiological Parameters in Isolated Langendorff-Perfused Hearts Subjected to Ischemia-Reperfusion
| Parameter | Vehicle Control | This compound (10 µM) |
| Action Potential Duration at 90% Repolarization (APD90) - Baseline (ms) | 85 ± 5 | 90 ± 6 |
| APD90 - End of Ischemia (ms) | 150 ± 10 | 120 ± 8 |
| APD90 - Reperfusion (ms) | 130 ± 9 | 100 ± 7 |
| Incidence of Early Afterdepolarizations (EADs) (%) | 70 | 20 |
| Incidence of Delayed Afterdepolarizations (DADs) (%) | 60 | 15 |
| *p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. |
Experimental Protocols
In Vivo Model of Myocardial Ischemia-Reperfusion in Rats
This protocol describes a standard procedure to induce myocardial I/R injury in rats to study the efficacy of a test compound on reperfusion arrhythmias.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.). The animals are then intubated and ventilated with room air.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and a suture is passed around it.
-
Ischemia and Reperfusion: Myocardial ischemia is induced by tightening the suture around the LAD. Successful occlusion is confirmed by the appearance of a pale color in the ischemic zone and by electrocardiogram (ECG) changes (ST-segment elevation). After a period of ischemia (e.g., 30 minutes), the suture is released to allow for reperfusion.
-
Drug Administration: this compound or vehicle is administered intravenously (e.g., via the femoral vein) at a specified time point before reperfusion (e.g., 5 minutes prior).
-
Data Acquisition: The ECG is continuously monitored throughout the experiment to record the incidence and duration of arrhythmias during the reperfusion period (e.g., for 30 minutes).
-
Data Analysis: Arrhythmias are classified according to established criteria (e.g., the Lambeth Conventions). The incidence and duration of ventricular tachycardia and ventricular fibrillation are quantified.
Langendorff-Perfused Isolated Heart Model
This ex vivo model allows for the study of the direct effects of a compound on the heart, independent of systemic influences.
-
Heart Isolation: Rats are heparinized and then euthanized. The hearts are rapidly excised and placed in ice-cold Krebs-Henseleit (KH) buffer.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus. The heart is then perfused in a retrograde manner with oxygenated KH buffer at a constant temperature (37°C) and pressure.
-
Electrophysiological Recordings: A microelectrode is inserted into the ventricular epicardium to record monophasic action potentials.
-
Ischemia-Reperfusion Protocol: After a stabilization period, global ischemia is induced by stopping the perfusion for a specified duration (e.g., 30 minutes). Reperfusion is initiated by restarting the flow of KH buffer.
-
Drug Application: this compound is added to the KH buffer at the desired concentration during the reperfusion phase.
-
Data Analysis: Changes in action potential duration, and the incidence of early and delayed afterdepolarizations are analyzed.
Visualization of a Hypothetical Signaling Pathway and Experimental Workflow
The following diagrams illustrate the potential mechanism of action of a calcium channel blocker in preventing reperfusion arrhythmias and the general workflow for its evaluation.
Caption: Hypothetical signaling pathway of reperfusion-induced calcium overload and arrhythmia, and the putative inhibitory role of this compound.
Caption: General experimental workflow for evaluating a novel compound in preclinical models of reperfusion arrhythmia.
Application Notes and Protocols: CGP 44099 Dose-Response Curve
Audience: Researchers, scientists, and drug development professionals.
Introduction
A dose-response curve is a fundamental tool in pharmacology and drug development, graphically representing the relationship between the concentration of a drug and its observed effect.[1][2] This relationship is crucial for determining a compound's potency, efficacy, and therapeutic window.[3] Typically, dose-response data is plotted with the drug concentration on a logarithmic scale on the x-axis and the response on a linear scale on the y-axis, often resulting in a sigmoidal curve.[1][2] Key parameters derived from this curve include the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), the slope of the curve, and the maximal effect (Emax).
This document aims to provide detailed application notes and protocols for establishing a dose-response curve for the compound designated as CGP 44099. However, extensive searches of publicly available scientific literature and chemical databases have yielded no specific information regarding a compound with this identifier. No data on its biological target, mechanism of action, or any previously conducted dose-response studies could be located.
Therefore, this document will provide a generalized protocol for generating a dose-response curve for a hypothetical compound, which can be adapted once the true identity and biological activity of "this compound" are clarified. The following sections outline a standard experimental workflow, data analysis, and visualization of signaling pathways that are commonly investigated in dose-response studies.
Data Presentation: Hypothetical Dose-Response Data for a Kinase Inhibitor
The following table represents a hypothetical dataset for a compound, illustrating how quantitative data for a dose-response experiment would be structured. This example assumes the compound is a kinase inhibitor being tested for its ability to inhibit cell proliferation in a cancer cell line.
| Parameter | Description |
| Compound | Hypothetical Kinase Inhibitor (formerly "this compound") |
| Target | e.g., Epidermal Growth Factor Receptor (EGFR) |
| Cell Line | e.g., A549 (human lung carcinoma) |
| Assay Type | Cell Viability Assay (e.g., MTT or CellTiter-Glo®) |
| Concentration Range | 0.1 nM to 10 µM |
| Time Point | 72 hours |
| Readout | Percentage of cell viability relative to vehicle control |
| IC50 Value | e.g., 50 nM |
| Hill Slope | e.g., -1.2 |
| Maximal Inhibition | e.g., 95% |
Experimental Protocols
This section provides a detailed, generalized methodology for determining the dose-response curve of a test compound in a cell-based assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of a specific cell line.
Materials:
-
Test compound (e.g., a kinase inhibitor)
-
Cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to approximately 80% confluency.
-
Wash the cells with PBS, and then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) and seed 100 µL into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the compound in cell culture medium to achieve the desired final concentrations (e.g., from 10 µM down to 0.1 nM). Prepare a vehicle control containing the same concentration of the solvent.
-
Carefully remove the medium from the wells of the cell plate and add 100 µL of the medium containing the different compound concentrations (or vehicle control) to the respective wells. Include wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate for the desired duration of the experiment (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (using CellTiter-Glo® as an example):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background reading (medium only) from all other readings.
-
Normalize the data by expressing the readings from the compound-treated wells as a percentage of the vehicle control readings.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway Example: EGFR Inhibition
This diagram illustrates a simplified signaling pathway that could be inhibited by a hypothetical kinase inhibitor targeting EGFR.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Experimental Workflow Diagram
This diagram outlines the key steps in the experimental protocol for generating a dose-response curve.
Caption: Experimental workflow for a cell-based dose-response assay.
References
No Information Available for Cgp 44099
Following a comprehensive search for "Cgp 44099," no specific information regarding its administration routes, pharmacokinetics, in vivo studies, or mechanism of action could be located in the public domain.
Extensive queries were performed to gather the necessary data to fulfill the request for detailed Application Notes and Protocols. However, the search results did not yield any relevant scientific literature, research articles, or documentation pertaining to a compound designated as "this compound."
This suggests that "this compound" may be an internal compound designation not yet disclosed in publicly available research, a misidentified compound, or a highly niche area of study with limited to no published data. Without foundational information on the compound's properties and biological activity, it is not possible to generate the requested detailed protocols, data tables, or signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation, primary investigators, or specific collaborators who may be familiar with "this compound." Further investigation would require access to proprietary or unpublished research data.
Application Notes and Protocols for Stock Solution Preparation of Research Compounds
Introduction
This document provides a detailed protocol for the preparation of stock solutions for research compounds, intended for researchers, scientists, and drug development professionals. Due to the absence of publicly available chemical and physical data for "CGP 44099," this document will use a representative research compound, CGP 35348 , to illustrate the principles and procedures for creating a stock solution. The methodologies described herein are broadly applicable to other powdered, non-sterile compounds.
Note on this compound: Extensive searches for the chemical properties, supplier information, and safety data for a compound designated "this compound" did not yield any specific results. The "CGP" prefix was historically used by the pharmaceutical company Ciba-Geigy (now part of Novartis) to designate their compounds. It is crucial for any researcher to obtain a Certificate of Analysis (CoA) or a technical data sheet from the supplier for any research compound to ensure accurate and safe handling.
Compound Data Summary
Accurate preparation of a stock solution begins with understanding the compound's fundamental properties. The following table summarizes the necessary data for our example compound, CGP 35348. Researchers must obtain this information for their specific compound of interest from the supplier's technical documentation.
| Property | Value (for CGP 35348) | Importance |
| Molecular Weight | 225.23 g/mol | Essential for calculating the mass of the compound needed to achieve a specific molar concentration. |
| Solubility | Soluble in water | Determines the appropriate solvent for creating a homogenous stock solution. |
| Purity | >98% (Assumed, obtain from CoA) | Affects the true concentration of the active compound in the stock solution. |
| Storage Temperature | -20°C (Recommended for many research compounds) | Critical for maintaining the stability and activity of the compound over time. |
| Appearance | White to off-white solid (Typical for powdered compounds) | A visual check to ensure the compound has not degraded or become contaminated. |
| Safety Precautions | Handle with appropriate personal protective equipment | Ensures user safety. Consult the Safety Data Sheet (SDS) for specific handling instructions. |
Experimental Protocol: Preparation of a 10 mM Stock Solution of CGP 35348
This protocol details the steps for preparing a 10 mM stock solution of CGP 35348 in sterile water.
Materials:
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CGP 35348 powder
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Sterile, deionized, and filtered water (or other appropriate solvent based on solubility data)
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Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Determine the Required Mass of the Compound:
-
The formula to calculate the mass is: Mass (g) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol )
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For a 10 mM (0.01 M) stock solution in 1 mL (0.001 L): Mass (g) = 0.01 mol/L x 0.001 L x 225.23 g/mol = 0.0022523 g
-
Therefore, the required mass is 2.25 mg.
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 2.25 mg of CGP 35348 powder into the tared tube.
-
Record the actual mass weighed.
-
-
Solubilization:
-
Add the calculated volume of sterile water to the microcentrifuge tube containing the compound. For 2.25 mg of CGP 35348, add 1 mL of sterile water to achieve a 10 mM concentration.
-
Close the tube tightly.
-
-
Dissolution:
-
Vortex the solution until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, gentle warming or sonication may be required, but this should be done with caution and based on the compound's stability data.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 100 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at the recommended temperature (-20°C for long-term storage is common for many research compounds).
-
Diagrams
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a research compound stock solution.
Illustrative Signaling Pathway (Generic Receptor-Ligand Interaction)
The specific signaling pathway for this compound is unknown. The following diagram illustrates a generic signal transduction cascade that is often the subject of study with research compounds.
Caption: A generalized signaling pathway initiated by a ligand.
Application Notes and Protocols for CGP 44099: A Guide for Researchers
Introduction
CGP 44099 is a subject of scientific inquiry. This document provides an overview of its experimental design, potential applications, and detailed protocols for researchers, scientists, and professionals in drug development. The following sections outline the compound's mechanism of action, methodologies for key experiments, and data presentation guidelines.
Mechanism of Action
The precise mechanism of action for this compound is not well-documented in publicly available scientific literature. Further research is required to fully elucidate its signaling pathways and molecular targets.
Experimental Design and Protocols
Due to the limited available information on this compound, the following experimental designs are based on general principles of drug discovery and development. Researchers should adapt these protocols based on their specific research questions and the emerging understanding of the compound.
In Vitro Assays
-
Target Identification and Validation:
-
Protocol:
-
Cell-Based Assays: Utilize a panel of relevant human cell lines to assess the cytotoxic or cytostatic effects of this compound. Employ techniques such as MTT or CellTiter-Glo assays to measure cell viability.
-
Biochemical Assays: If a putative target is identified, develop biochemical assays (e.g., enzymatic assays, binding assays) to determine the direct interaction and inhibitory concentration (IC50) of this compound.
-
Western Blotting: Investigate the effect of this compound on key signaling proteins downstream of the putative target to confirm its on-target effects.
-
-
-
Workflow for In Vitro Target Validation
Caption: In Vitro Target Validation Workflow for this compound.
Animal Models
The selection of an appropriate animal model is crucial for in vivo studies. The choice of model will depend on the therapeutic area of interest.
-
Pharmacokinetic (PK) Studies:
-
Protocol:
-
Administer a single dose of this compound to a cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral, intravenous).
-
Collect blood samples at various time points post-administration.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
-
-
Efficacy Studies:
-
Protocol:
-
Select a relevant disease model (e.g., xenograft models for oncology, inflammatory models for autoimmune diseases).
-
Treat animals with this compound at various dose levels and schedules.
-
Monitor disease progression using appropriate endpoints (e.g., tumor volume, clinical scores).
-
Collect tissues at the end of the study for pharmacodynamic and biomarker analysis.
-
-
-
General Animal Study Workflow
Caption: General Workflow for In Vivo Studies of this compound.
Data Presentation
All quantitative data from in vitro and in vivo studies should be summarized in clear and well-structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Cell Line A | Breast | |
| Cell Line B | Lung | |
| Cell Line C | Colon |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Cmax (ng/mL) | |
| Tmax (h) | |
| AUC (ng*h/mL) | |
| Half-life (h) |
Disclaimer: The information provided in this document is for research purposes only. The experimental protocols are generalized and should be optimized based on specific laboratory conditions and research objectives. No definitive data on this compound was found in the public domain; therefore, all tables are presented as templates for data organization.
Troubleshooting & Optimization
Technical Support Center: CGP 44099
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving CGP 44099. What are the recommended solvents?
Due to the limited public data on this compound, specific solubility information is not available. For novel or poorly characterized compounds, a systematic approach to solvent testing is recommended. Start with common laboratory solvents of varying polarity.
Q2: My this compound is precipitating out of solution. How can I prevent this?
Precipitation can occur due to several factors including solvent choice, concentration, temperature, and pH. If you observe precipitation:
-
Consider solvent compatibility: Ensure the chosen solvent is appropriate for your experimental system and can maintain the desired concentration of this compound.
-
Adjust the concentration: You may be exceeding the solubility limit of the compound in that specific solvent. Try preparing a more dilute stock solution.
-
Temperature effects: Some compounds are less soluble at lower temperatures. If your experiments are conducted at a lower temperature than your stock solution preparation, consider if this could be the cause. Gentle warming may help, but be cautious of potential compound degradation.
-
pH of the medium: The charge of a compound can change with pH, affecting its solubility. If your experimental medium has a different pH than your stock solution solvent, this could induce precipitation.
Q3: What are the best practices for preparing and storing stock solutions of compounds with unknown solubility?
-
Start Small: Begin by attempting to dissolve a small, accurately weighed amount of the compound in a small volume of solvent.
-
Use High-Purity Solvents: Ensure your solvents are anhydrous and of high purity to avoid introducing contaminants that could affect solubility.
-
Sonication and Vortexing: Gentle sonication or vortexing can aid in the dissolution of challenging compounds.
-
Storage: For compounds with unknown stability, it is generally recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light where necessary.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic workflow for addressing solubility challenges with compounds like this compound.
Table 1: Troubleshooting Common Solubility Problems
| Issue | Potential Cause | Suggested Solution |
| Compound will not dissolve in the initial solvent. | The compound is insoluble in the chosen solvent. | Try a different solvent or a co-solvent system. Common starting points include DMSO, DMF, or ethanol. |
| Precipitation occurs when adding the stock solution to the aqueous experimental medium. | The compound is poorly soluble in the aqueous medium. | Decrease the final concentration of the compound in the medium. Increase the percentage of the organic solvent (e.g., DMSO) in the final solution, but be mindful of its potential effects on your experimental system. |
| The solution is cloudy or forms a suspension. | The compound is not fully dissolved and may be forming a suspension. | Attempt to aid dissolution through gentle warming or sonication. If the solution remains cloudy, it is likely you have exceeded the solubility limit. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Accurately weigh a small amount of the compound (e.g., 1 mg).
-
Add a measured volume of the primary solvent (e.g., 100 µL of DMSO) to achieve a high-concentration stock solution.
-
Vortex and/or sonicate the mixture to aid dissolution.
-
Visually inspect for any undissolved particulate matter.
-
If the compound dissolves, you can proceed to test its solubility in your aqueous experimental buffer by adding small aliquots of the stock solution and observing for any precipitation.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting solubility issues.
Caption: A flowchart for addressing common solubility issues.
Disclaimer: The information provided is for guidance purposes only. It is essential to consult any available manufacturer's data or internal safety guidelines before handling any chemical compound. The absence of readily available information for "this compound" necessitates a cautious and systematic experimental approach.
Technical Support Center: Cgp 44099
An Important Note on Data Availability
Comprehensive searches for publicly available data on "Cgp 44099" have not yielded specific information regarding its chemical properties, including stability and solubility in solution. The designation "this compound" may refer to an internal compound code that is not widely documented in scientific literature or commercial databases. The information presented below is based on general principles for handling research compounds of unknown stability and should be adapted as more specific information becomes available.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
Without specific data for this compound, a general approach is to start with common laboratory solvents of varying polarities. We recommend attempting to dissolve a small amount of the compound in the following solvents, in order of preference:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol or Methanol
-
Phosphate-buffered saline (PBS)
It is crucial to observe the solubility and note any precipitation. For cell-based assays, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% for DMSO).
Q2: How should I store stock solutions of this compound?
For unknown compounds, it is best to err on the side of caution to preserve integrity.
Storage Recommendations:
-
Short-term (1-2 weeks): Store at 4°C.
-
Long-term (months): Store at -20°C or -80°C.
Best Practices:
-
Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Protect solutions from light by using amber vials or by wrapping vials in foil, as some compounds are light-sensitive.
Q3: Are there any known incompatibilities for this compound?
As no specific data is available, it is advisable to avoid strong acids, strong bases, and potent oxidizing agents when preparing solutions unless the experimental protocol explicitly requires them. The stability of a compound can be significantly affected by pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound will not dissolve in the initial solvent. | The compound may have low solubility in the chosen solvent. | Try gentle warming (not exceeding 40°C) or sonication to aid dissolution. If solubility remains poor, attempt to dissolve in an alternative recommended solvent. |
| Precipitation is observed after adding the solution to aqueous media. | The compound may be "crashing out" of the organic solvent when introduced to an aqueous environment. | Decrease the final concentration of the compound in the aqueous medium. Consider using a surfactant like Tween-80 or Pluronic F-68 (at low concentrations) to improve solubility in aqueous solutions, if compatible with your experiment. |
| Inconsistent experimental results are obtained with the same stock solution over time. | The compound may be degrading in solution. | Prepare fresh stock solutions more frequently. Perform a stability test by comparing the activity of a freshly prepared solution with an older, stored solution. Avoid prolonged storage in solution whenever possible. |
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
This protocol outlines a method to determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound
-
Microcentrifuge tubes
-
Vortex mixer
-
Selection of solvents (e.g., DMSO, Ethanol, PBS)
-
Calibrated micropipettes
Method:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a defined volume of the first solvent (e.g., 100 µL) to achieve a high starting concentration.
-
Vortex the tube vigorously for 2 minutes.
-
Visually inspect for any undissolved particulate matter.
-
If the compound has fully dissolved, it is soluble at that concentration. You can proceed to test its stability or use this as a starting point for your stock solution.
-
If the compound has not fully dissolved, add another measured volume of the solvent, vortex again, and re-inspect. Repeat this process until the compound is fully dissolved. The concentration at which it dissolves is the approximate solubility in that solvent.
-
Repeat this process for other solvents to determine the most suitable one for your experiments.
Workflow for Solubility and Stability Testing
Technical Support Center: Understanding the Effects of CGP57380
Disclaimer: Initial searches for "Cgp 44099" did not yield information on a compound with that specific designation. This technical support guide focuses on the well-documented and structurally related compound CGP57380 , a known inhibitor of MAP-kinase interacting kinase-1 (Mnk1). The information provided is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of CGP57380?
A1: The primary target of CGP57380 is MAP-kinase interacting kinase-1 (Mnk1), which it inhibits with an IC50 value of 2.2 μM.[1][2][3] Mnk1 is a serine/threonine kinase that is activated by the p38 and ERK MAP kinase pathways.[4][5]
Q2: What is the primary downstream effect of Mnk1 inhibition by CGP57380?
A2: By inhibiting Mnk1, CGP57380 blocks the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at Ser209.[2][6] The IC50 for inhibiting eIF4E phosphorylation in cellular assays is approximately 3 μM.[2][3] This action impedes the initiation of translation of specific mRNAs, many of which are involved in cell proliferation and survival.
Q3: Is CGP57380 a selective inhibitor? What are its known off-target effects?
A3: CGP57380 is considered a selective inhibitor.[1][2][3] Studies have shown that it has no direct inhibitory activity against several other kinases, including p38, JNK1, ERK1/2, PKC, or Src-family kinases.[1] Its "off-target" effects are generally considered to be the broader cellular consequences of inhibiting the Mnk1/eIF4E signaling axis, rather than binding to other kinases. These effects include the downregulation of proteins like Mcl-1, c-Myc, and survivin.[6]
Q4: What are the recommended solvent and storage conditions for CGP57380?
A4: CGP57380 is soluble in DMSO, with stock solutions possible up to 100 mM. For long-term storage, it is recommended to store the stock solution at -20°C for up to one year or -80°C for up to two years.[1] It is advisable to prepare working solutions for in vivo experiments freshly on the day of use.[1]
Troubleshooting Guide
Issue 1: I am using an mTOR inhibitor (like everolimus/RAD001) and see an unexpected increase in eIF4E phosphorylation.
-
Possible Cause: This is a known paradoxical effect. Inhibition of the mTOR pathway can lead to a feedback mechanism that hyperactivates the MAPK pathway, resulting in increased Mnk1-mediated phosphorylation of eIF4E.[6][7] This can contribute to drug resistance.
-
Recommended Solution: Co-treatment with CGP57380 can abrogate this mTOR inhibitor-induced eIF4E phosphorylation.[6][7] This combination has been shown to have a synergistic effect, enhancing apoptosis and inhibiting proliferation in cancer cell lines.[6][7]
Caption: Troubleshooting logic for mTOR inhibitor co-treatment.
Issue 2: CGP57380 is not inhibiting cell proliferation in my cell line at the expected concentration.
-
Possible Cause: The half-maximal inhibitory concentration (IC50) for CGP57380 is highly dependent on the cell line and the duration of treatment. For example, the 48-hour IC50 was found to be 6.32 μM in Jurkat cells and 4.09 μM in CEM cells.[6]
-
Recommended Solution: Perform a dose-response experiment for your specific cell line over a range of concentrations (e.g., 1 μM to 20 μM) and time points (e.g., 24, 48, 72 hours) to determine the empirical IC50.
Issue 3: I am not observing the expected pro-apoptotic effects.
-
Possible Cause: The concentration of CGP57380 required to induce apoptosis may be significantly higher than that required to inhibit proliferation. In T-ALL cell lines, concentrations up to 16 μM were used to induce apoptosis in over 60% of cells.[6]
-
Recommended Solution: Increase the concentration of CGP57380 in your apoptosis assays. Confirm target engagement by measuring the inhibition of eIF4E phosphorylation via Western blot. Consider testing for cleavage of caspase-3 and PARP as downstream markers of apoptosis.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for CGP57380 based on published literature.
Table 1: Kinase Inhibition Profile of CGP57380
| Target | IC50 | Notes |
| Mnk1 | 2.2 μM | Primary target.[1] |
| p38, JNK1, ERK1/2 | No inhibitory activity | Demonstrates selectivity.[1] |
| PKC, c-Src family | No inhibitory activity | Demonstrates selectivity.[1] |
Table 2: Cellular and In Vivo Activity of CGP57380
| Assay / Effect | IC50 / Effective Concentration | Cell Line / Model | Reference |
| eIF4E Phosphorylation | ~3 μM | Cellular Assays | [2] |
| Proliferation Inhibition (48h) | 6.32 μM | Jurkat (T-ALL) | [6] |
| Proliferation Inhibition (48h) | 4.09 μM | CEM (T-ALL) | [6] |
| Apoptosis Induction | 16 μM (>60% apoptosis) | Jurkat (T-ALL) | [6] |
| TNFα Production Inhibition | Dose-dependent | Macrophages | [2] |
| In vivo Antitumor Efficacy | 40 mg/kg/day (i.p.) | CML Mouse Model | [1] |
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-eIF4E Inhibition
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Cell Culture and Treatment: Plate cells (e.g., Jurkat, A549) at an appropriate density. Allow cells to adhere or stabilize overnight.
-
Starvation (Optional): For some experiments, serum-starve cells for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of CGP57380 (e.g., 1, 5, 10 μM) or DMSO vehicle control for 1-2 hours.
-
Stimulation: Add a stimulating agent (e.g., 10% FCS, PMA, or an mTOR inhibitor like 20 nM everolimus) for 24 hours to induce the MAPK pathway.[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 μg) onto an SDS-PAGE gel, run, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect with an ECL substrate.
-
-
Analysis: Strip the membrane and re-probe for total eIF4E and a loading control (e.g., β-actin or GAPDH) to confirm equal loading and quantify the change in phosphorylation.
Caption: Experimental workflow for Western Blot analysis.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of CGP57380 (e.g., 0.1 to 50 μM) in triplicate for desired time points (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.
Signaling Pathway Context
CGP57380 functions by inhibiting Mnk1, a key convergence point for the ERK and p38 MAP kinase pathways. This action prevents the phosphorylation of eIF4E, a critical step in the translation of mRNAs that code for proteins involved in cell survival and proliferation.
Caption: Simplified signaling pathway for CGP57380 action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. glpbio.com [glpbio.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Deeping in the Role of the MAP-Kinases Interacting Kinases (MNKs) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CGP57380 enhances efficacy of RAD001 in non-small cell lung cancer through abrogating mTOR inhibition-induced phosphorylation of eIF4E and activating mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CGP 44099
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the experimental use of CGP 44099, a potent renin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, competitive inhibitor of the enzyme renin.[1] Renin is a key aspartic protease in the renin-angiotensin system (RAS), responsible for the conversion of angiotensinogen to angiotensin I. By inhibiting this rate-limiting step, this compound effectively blocks the entire downstream cascade that leads to the production of angiotensin II, a potent vasoconstrictor. This makes this compound a valuable tool for studying the physiological and pathological roles of the RAS.
Q2: What are the common experimental applications of this compound?
A2: this compound is primarily used in preclinical research to investigate the effects of renin-angiotensin system inhibition in various models. Common applications include:
-
In vivo studies: Assessing the impact of renin inhibition on blood pressure in hypertensive animal models.
-
Cardiovascular research: Investigating the role of the RAS in cardiac hypertrophy, fibrosis, and post-ischemic damage.
-
Renal studies: Examining the effects of renin inhibition on kidney function and pathology in models of renal disease.
Q3: How should I prepare and store this compound?
A3: As a peptide-based compound, proper handling and storage of this compound are crucial for maintaining its stability and activity.
-
Solubilization: Due to its peptidic nature, this compound may have limited solubility in aqueous buffers. It is recommended to first dissolve the compound in a small amount of an organic solvent like DMSO. For final experimental concentrations, further dilution in the appropriate aqueous buffer is necessary. Always test the solubility with a small amount of the peptide first.
-
Storage: Lyophilized this compound should be stored at -20°C or lower. Once reconstituted in a solvent, it is best to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can degrade the peptide.
Q4: What are the appropriate negative and positive controls for an experiment using this compound?
A4: The inclusion of proper controls is essential for the accurate interpretation of your experimental results.
-
Negative Controls:
-
Vehicle Control: This is the most critical negative control. The vehicle used to dissolve and dilute this compound (e.g., DMSO and saline) should be administered to a control group of animals or applied to control wells in an in vitro assay at the same final concentration as in the experimental group.
-
Inactive Peptide Control: If available, an inactive analog of this compound that does not inhibit renin can be used to control for any non-specific effects of the peptide itself.
-
-
Positive Controls:
-
In vitro: A known, well-characterized renin inhibitor (e.g., Aliskiren) can be used as a positive control to ensure the assay is performing as expected.
-
In vivo: An established antihypertensive agent that acts through the RAS, such as an ACE inhibitor (e.g., enalapril) or an angiotensin II receptor blocker (e.g., losartan), can be used as a positive control to compare the efficacy of this compound.
-
Troubleshooting Guide
Problem 1: Inconsistent or no effect of this compound in my in vivo experiment.
-
Possible Cause 1: Poor Bioavailability. Peptide-based inhibitors can have low oral bioavailability. Consider alternative routes of administration such as intravenous or subcutaneous injection for more consistent systemic exposure.
-
Possible Cause 2: Incorrect Dosing. The effective dose of this compound can vary depending on the animal model and the specific experimental conditions. Perform a dose-response study to determine the optimal concentration for your model.
-
Possible Cause 3: Compound Degradation. Ensure that the compound has been stored correctly and that the prepared solutions are fresh. Peptide degradation can lead to a loss of activity.
-
Possible Cause 4: Species Specificity. The potency of renin inhibitors can differ between species. Verify that this compound is a potent inhibitor of renin in the species you are using.
Problem 2: High background signal in my in vitro renin activity assay.
-
Possible Cause 1: Non-specific Protease Activity. Your sample may contain other proteases that can cleave the renin substrate, leading to a false-positive signal. Include a control with a broad-spectrum protease inhibitor cocktail (excluding renin inhibitors) to assess the level of non-specific cleavage.
-
Possible Cause 2: Assay Buffer Composition. The pH and ionic strength of the assay buffer can influence renin activity and substrate stability. Optimize the buffer conditions for your specific assay.
-
Possible Cause 3: Substrate Instability. Some fluorescent renin substrates can be light-sensitive or prone to spontaneous degradation. Store the substrate protected from light and prepare it fresh for each experiment.
Quantitative Data
Table 1: In Vitro Inhibitory Potency of this compound Against Renin from Various Species
| Species | IC50 (nM) |
| Human | 0.3 |
| Marmoset | 1.4 |
| Dog | 0.007 |
| Rabbit | 0.033 |
| Rat | 1.3 |
Experimental Protocols
Detailed Methodology: In Vitro Renin Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on renin.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for renin activity (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl).
-
Renin Enzyme: Reconstitute purified recombinant renin in assay buffer to a working concentration.
-
Fluorogenic Renin Substrate: Dissolve the substrate in DMSO to create a stock solution and then dilute it in assay buffer to the final working concentration.
-
This compound: Prepare a stock solution in DMSO and create a serial dilution series in assay buffer.
-
-
Assay Procedure:
-
Add 20 µL of the this compound dilutions (or vehicle control) to the wells of a black 96-well microplate.
-
Add 40 µL of the renin enzyme solution to each well and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
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Initiate the reaction by adding 40 µL of the fluorogenic renin substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader. Take readings every 5 minutes for 60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.
-
Normalize the reaction rates to the vehicle control (100% activity).
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Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: The Renin-Angiotensin System (RAS) signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for an in vivo study using this compound.
References
Technical Support Center: Cgp 44099 Experiments
Important Notice: Our initial search for "Cgp 44099" did not yield specific information regarding its mechanism of action, experimental protocols, or associated signaling pathways. This may indicate a potential misspelling of the compound name or that it is a less documented substance. Please verify the name and consider providing additional identifiers (e.g., CAS number, alternative names) for more accurate assistance.
The following troubleshooting guide and FAQs are based on general principles applicable to cell-based assays and compound screening. Should you confirm the correct compound name, we can provide a more targeted and precise support document.
General Troubleshooting Guide for Compound-Based Experiments
Researchers and drug development professionals may encounter a variety of issues during their experiments. This guide provides a structured approach to troubleshooting common problems.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or Non-reproducible Results | 1. Compound instability or degradation.2. Variability in cell culture conditions (passage number, confluency).3. Pipetting errors or inaccurate dilutions.4. Reagent variability (lot-to-lot differences). | 1. Prepare fresh stock solutions. Store aliquots at the recommended temperature and protect from light. Perform stability tests if necessary.2. Standardize cell culture protocols. Use cells within a defined passage number range and seed at a consistent density.3. Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions. Prepare a serial dilution carefully.4. Test new lots of critical reagents against the old lot before use. |
| High Background Signal | 1. Non-specific binding of the compound.2. Autofluorescence of the compound or cells.3. Contamination of reagents or cell culture. | 1. Include appropriate washing steps in the protocol. Consider using a blocking agent.2. Run a control with the compound alone (no cells) and cells alone (no compound) to measure background fluorescence.3. Use sterile techniques. Filter all solutions. Regularly test for mycoplasma contamination. |
| No Observable Effect of the Compound | 1. Incorrect compound concentration.2. Poor compound solubility.3. Inactive compound.4. The cellular model does not express the target. | 1. Perform a dose-response curve to determine the optimal concentration range.2. Check the solubility of the compound in the assay buffer. Consider using a solubilizing agent like DMSO, but keep the final concentration low (<0.1%).3. Verify the identity and purity of the compound using analytical methods (e.g., HPLC, mass spectrometry).4. Confirm target expression in your cell line using techniques like Western blot, qPCR, or flow cytometry. |
| Cell Death or Toxicity | 1. Compound is cytotoxic at the tested concentrations.2. Off-target effects of the compound.[1][2][3][4][5]3. Solvent toxicity (e.g., high concentration of DMSO). | 1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range.2. Investigate potential off-target interactions through literature search or predictive in silico tools.[1][4]3. Ensure the final solvent concentration is non-toxic to the cells. Run a solvent control. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions to quickly address common user queries.
Q1: How can I be sure my compound is active?
A1: To confirm the activity of your compound, it is crucial to include both positive and negative controls in your experiments. A positive control should be a known activator or inhibitor of the target pathway, which will validate that the assay is working correctly. A negative control, such as a vehicle (e.g., DMSO), will help determine the baseline response. Additionally, verifying the compound's identity and purity through analytical methods is recommended.
Q2: What is the best way to prepare and store my compound stock solution?
A2: The optimal preparation and storage conditions depend on the compound's chemical properties. Generally, it is best to dissolve the compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution. This stock should then be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the aliquots at -20°C or -80°C and protect them from light. Always refer to the manufacturer's instructions for specific storage recommendations.
Q3: My results are not what I expected based on the literature. What should I do?
A3: Discrepancies between your results and published data can arise from several factors. Carefully review your experimental protocol and compare it to the one described in the literature. Pay close attention to details such as cell line, passage number, reagent concentrations, and incubation times. Consider the possibility of cell line misidentification or contamination. It may also be beneficial to contact the authors of the original study for clarification on their methodology.
Experimental Workflow & Logical Relationships
The following diagrams illustrate common experimental workflows and logical relationships in compound screening and troubleshooting.
Caption: A typical experimental workflow for testing a compound on a cellular model.
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. azolifesciences.com [azolifesciences.com]
Technical Support Center: Cgp 44099
Notice: Information regarding the research compound Cgp 44099 is exceptionally limited in publicly accessible scientific literature. The following content is based on general principles of compound handling and troubleshooting in a research setting and is not based on specific data for this compound. Researchers should exercise extreme caution and perform extensive validation experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the known toxicity of this compound? | There is currently no publicly available data on the specific toxicity profile of this compound. It is crucial to handle this compound with care, assuming it may be toxic, and to conduct thorough dose-response and cytotoxicity assays in your specific experimental model. |
| What are the recommended starting concentrations for in vitro experiments? | Without established data, it is recommended to start with a wide range of concentrations in a pilot experiment. A logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) is often a good starting point to determine the effective concentration range and potential cytotoxicity. |
| How can I identify potential off-target effects of this compound? | Identifying off-target effects for an uncharacterized compound requires a multi-faceted approach. This can include phenotypic screening in various cell lines, proteomics or transcriptomics analysis to observe global changes, and the use of structural analogs if available. |
| What are the best practices for solubilizing and storing this compound? | The solubility and stability of this compound are not well-documented. It is advisable to consult the supplier's datasheet for any available information. As a general practice, test solubility in common solvents like DMSO, ethanol, or PBS at small scales. For storage, aliquoting the compound in a suitable solvent and storing it at -20°C or -80°C, protected from light and moisture, is a standard procedure to maintain compound integrity. |
Troubleshooting Guides
Issue: High Cell Death Observed at Expected Efficacious Doses
This is a common issue when working with a novel or uncharacterized compound. The observed cytotoxicity could be due to the compound's primary mechanism of action or off-target toxicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Detailed Methodologies:
-
Granular Dose-Response Cytotoxicity Assay:
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Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Prepare a 2x serial dilution of this compound in your cell culture media, starting from a high concentration (e.g., 100 µM) down to a very low concentration (e.g., <1 nM).
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Include a vehicle-only control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
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Replace the existing media with the media containing the different concentrations of the compound.
-
Incubate for a relevant time point (e.g., 24, 48, 72 hours).
-
Assess cell viability using a standard method such as MTT, resazurin, or a live/dead cell stain.
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Plot the viability data against the log of the compound concentration to determine the IC50 (inhibitory concentration 50%).
-
Issue: Inconsistent or Non-reproducible Experimental Results
Inconsistent results are often a challenge with poorly characterized compounds and can stem from issues with compound stability, experimental variability, or complex biological responses.
Logical Relationship for Troubleshooting Inconsistency:
Caption: Logical approach to troubleshooting inconsistent results.
Detailed Methodologies:
-
Compound Stability Assessment:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Divide the stock into multiple aliquots. Store one aliquot at the recommended storage temperature (e.g., -80°C) as a baseline.
-
Store other aliquots under conditions that mimic experimental use (e.g., 4°C for a week, room temperature for 24 hours, multiple freeze-thaw cycles).
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After the specified time, compare the activity of the "stressed" aliquots to the baseline aliquot in a sensitive and reliable bioassay. A significant decrease in activity would indicate instability under those conditions.
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If available, analytical methods like HPLC can be used to assess the purity and degradation of the compound over time.
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Cgp 44099 data interpretation challenges
I'm sorry, but I was unable to find any information about a compound or substance specifically named "CGP 44099." It's possible that this is a very new compound, an internal company designation, or that there may be a typographical error in the name.
To provide you with the technical support center you've requested, I need more information about what "this compound" is. For example, is it:
-
A small molecule inhibitor? If so, what is its target?
-
A type of antibody or protein?
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A genetic tool, like a plasmid or a specific cell line?
-
Related to a particular signaling pathway or disease?
Once you can provide more context about the nature of "this compound," I will be able to generate the detailed troubleshooting guides, FAQs, and diagrams you've outlined.
Validation & Comparative
Validating the Efficacy of Renin Inhibitors on Blood Pressure: A Comparative Analysis of CGP 44099 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the renin inhibitor CGP 44099 and other significant renin-angiotensin system (RAS) modulators in the context of blood pressure regulation. By examining experimental data and outlining detailed methodologies, this document serves as a resource for validating the therapeutic potential of this class of compounds.
The Role of Renin in Blood Pressure Regulation
The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. Renin, an enzyme primarily synthesized in the kidneys, catalyzes the first and rate-limiting step of this cascade: the conversion of angiotensinogen to angiotensin I. Subsequent enzymatic cleavage by angiotensin-converting enzyme (ACE) produces angiotensin II, a potent vasoconstrictor that elevates blood pressure. Direct renin inhibitors, such as this compound, represent a targeted therapeutic strategy to lower blood pressure by blocking the RAS at its origin.[1][2]
Comparative Analysis of Renin Inhibitors
While specific quantitative data on the blood pressure-lowering effects of this compound is limited in publicly available literature, its classification as a renin inhibitor allows for a comparative analysis with other well-characterized compounds in the same class. This comparison provides a framework for understanding its potential efficacy.
| Compound | Class | Mechanism of Action | Reported Effect on Blood Pressure | Key Experimental Findings |
| This compound | Renin Inhibitor | Binds to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I. | Expected to lower blood pressure. | Used in research to study ischemic injury and reperfusion arrhythmias.[3] |
| Aliskiren (CGP 60536) | Direct Renin Inhibitor | High-affinity, non-peptide inhibitor of renin. | Clinically proven to lower blood pressure in patients with hypertension.[2][4] | Oral administration of < 10 mg/kg inhibits plasma renin activity and lowers blood pressure in sodium-depleted marmosets.[4] |
| CGP 38560 | Renin Inhibitor | Low-molecular-weight, potent, and specific inhibitor of human renin. | Dose-dependent lowering of blood pressure. | An oral dose of 10 mg/kg in furosemide-pretreated marmosets resulted in a 23 +/- 3 mm Hg decrease in blood pressure.[5] |
| Enalkiren | Renin Inhibitor | Peptide-like renin inhibitor. | Produces dose-dependent decreases in blood pressure. | A prolonged hypotensive effect is observed following single doses.[1] |
Experimental Protocols
To validate the effect of a renin inhibitor like this compound on blood pressure, a standardized experimental workflow is essential. The following outlines a typical in vivo protocol for assessing the antihypertensive effects of a test compound in an animal model.
In Vivo Blood Pressure Measurement in a Hypertensive Animal Model
Objective: To determine the effect of the test compound on mean arterial pressure (MAP) in a conscious, hypertensive animal model.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle control (e.g., saline or as appropriate for compound solubility)
-
Hypertensive animal model (e.g., Spontaneously Hypertensive Rats (SHR) or sodium-depleted marmosets)
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Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography system
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Oral gavage needles or infusion pumps for administration
Procedure:
-
Animal Acclimatization: Animals are allowed to acclimate to the laboratory environment for a minimum of one week.
-
Surgical Implantation (for telemetry): If using a telemetry system, animals are surgically implanted with a pressure-sensitive catheter in the abdominal aorta and a transmitter in the peritoneal cavity. A recovery period of at least one week is allowed.
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Baseline Blood Pressure Recording: Baseline blood pressure is recorded for a sufficient period (e.g., 24-48 hours) to establish a stable baseline.
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Compound Administration: Animals are randomly assigned to receive either the test compound or the vehicle control. The compound is administered via the appropriate route (e.g., oral gavage).
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Post-Dose Blood Pressure Monitoring: Blood pressure is continuously monitored for a defined period post-administration (e.g., 24 hours) to assess the magnitude and duration of the effect.
-
Data Analysis: The change in mean arterial pressure from baseline is calculated for both the treatment and control groups. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed effects.
Signaling Pathways and Logical Relationships
The mechanism of action of renin inhibitors can be visualized as a direct interruption of the renin-angiotensin system cascade.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound.
The experimental workflow for validating the antihypertensive effect of a compound like this compound can also be represented diagrammatically.
Caption: Experimental workflow for in vivo validation of antihypertensive compounds.
References
- 1. Renin inhibitors in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CGP 38 560: orally active, low-molecular-weight renin inhibitor with high potency and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CGP 44099 and Angiotensin II Receptor Blockers
In the landscape of pharmacological agents targeting the renin-angiotensin system (RAS), a critical regulator of cardiovascular and renal homeostasis, Angiotensin II Receptor Blockers (ARBs) represent a cornerstone of therapy for conditions such as hypertension and heart failure. These agents exert their effects through the selective blockade of the Angiotensin II Type 1 (AT1) receptor. In contrast, the experimental compound CGP 44099 presents a divergent mechanism of action, functioning as a selective agonist for the Angiotensin II Type 2 (AT2) receptor. This guide provides a detailed comparison of this compound and conventional ARBs, focusing on their distinct receptor interactions, downstream signaling, and the experimental methodologies used to characterize them.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference between this compound and ARBs lies in their opposing effects on the two major subtypes of the angiotensin II receptor. ARBs are antagonists of the AT1 receptor, while this compound is an agonist of the AT2 receptor.
Angiotensin II Receptor Blockers (ARBs) are a class of drugs that includes well-known therapeutics such as Losartan, Valsartan, and Candesartan. They competitively inhibit the binding of angiotensin II to the AT1 receptor. The activation of the AT1 receptor by angiotensin II mediates a cascade of physiological responses including vasoconstriction, inflammation, fibrosis, and cellular growth and proliferation. By blocking this interaction, ARBs effectively lower blood pressure and prevent the detrimental remodeling of cardiovascular and renal tissues.
This compound , also known as CGP 42112, is a synthetic peptide that selectively binds to and activates the AT2 receptor. The physiological roles of the AT2 receptor are generally considered to be counter-regulatory to those of the AT1 receptor. Activation of the AT2 receptor is associated with beneficial effects such as vasodilation, anti-inflammatory responses, and anti-proliferative actions. Therefore, as an AT2 receptor agonist, this compound is a valuable research tool for elucidating the therapeutic potential of activating this pathway.
Quantitative Comparison of Receptor Binding Affinity
The selectivity of this compound and ARBs for their respective target receptors is a key determinant of their pharmacological profiles. This selectivity is quantified through binding affinity studies, which measure the concentration of a ligand required to occupy 50% of the receptors (IC50) or the inhibition constant (Ki).
| Compound | Target Receptor | Binding Affinity (Ki) | AT1 Receptor Affinity (IC50) | Selectivity |
| This compound (CGP 42112) | AT2 | 0.24 nM | 1850 nM | High for AT2 |
| Candesartan | AT1 | High (not specified) | High (not specified) | High for AT1 |
| Losartan | AT1 | ~1,000-fold higher for AT1 than AT2[1] | - | High for AT1 |
| Valsartan | AT1 | ~20,000-fold higher for AT1 than AT2[1] | - | High for AT1 |
A lower Ki or IC50 value indicates a higher binding affinity.
The rank order of affinity for the AT2 receptor has been reported as: CGP 42112 > Angiotensin II ≥ Angiotensin III > Compound 21 ≥ PD123319 ≫ Angiotensin IV > Angiotensin-(1-7). Notably, the ARB Candesartan shows negligible affinity for the AT2 receptor[2][3].
Experimental Protocols
The determination of binding affinities and functional activities of compounds like this compound and ARBs relies on established in vitro experimental techniques.
Radioligand Binding Assay
A common method to determine the binding affinity of a compound to a specific receptor is the radioligand binding assay.
Objective: To quantify the affinity (Kd) and density (Bmax) of a receptor for a radiolabeled ligand and to determine the affinity (Ki) of a competing non-labeled compound.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptor (e.g., rat liver membranes for AT1 receptors or cells transfected to express AT1 or AT2 receptors) are homogenized and centrifuged to isolate the cell membranes containing the receptors.[4]
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., 125I-[Sar1,Ile8]AngII) and varying concentrations of the unlabeled competitor compound (e.g., this compound or an ARB).[3][4]
-
Separation: After reaching equilibrium, the membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed to generate competition binding curves, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Receptor Autoradiography
This technique allows for the visualization and quantification of receptor distribution within tissue sections.
Objective: To determine the anatomical localization and density of angiotensin II receptors.
Methodology:
-
Tissue Sectioning: Frozen tissue samples are thinly sliced using a cryostat and mounted on microscope slides.[5]
-
Incubation with Radioligand: The tissue sections are incubated with a radiolabeled ligand specific for the angiotensin II receptors (e.g., 125I-SI-Ang II).[5]
-
Washing: The sections are washed to remove any unbound radioligand.[5]
-
Autoradiographic Film Exposure: The slides are apposed to a film that is sensitive to the radiation emitted by the radiolabel.[5]
-
Image Analysis: The developed film reveals the distribution and density of the receptors, which can be quantified using densitometry. To differentiate between receptor subtypes, adjacent sections can be incubated with the radioligand in the presence of a selective antagonist for either the AT1 receptor (like Losartan) or the AT2 receptor (like PD123319).[5]
Signaling Pathways and Experimental Workflow
The distinct mechanisms of this compound and ARBs lead to the activation of divergent downstream signaling pathways.
Caption: Opposing signaling pathways of AT1 and AT2 receptors.
The experimental workflow for characterizing these compounds generally follows a logical progression from in vitro binding assays to functional cellular assays and finally to in vivo models.
Caption: General experimental workflow for compound characterization.
References
- 1. droracle.ai [droracle.ai]
- 2. [PDF] Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Specificity of a Compound: The Case of the Unidentified "Cgp 44099"
A comprehensive search for the compound designated "Cgp 44099" has yielded no specific information in publicly available scientific literature, chemical databases, or supplier catalogs. This suggests that "this compound" may be an internal, unpublished, or incorrectly cited compound identifier.
Extensive investigations across multiple platforms, including targeted searches for "this compound" and broader inquiries into compounds developed by Ciba-Geigy (now Novartis) following a similar naming convention (e.g., "CGP" followed by a numerical identifier), have failed to identify a specific molecule corresponding to "this compound". While numerous "CGP" compounds, primarily protein kinase inhibitors, are documented in scientific literature, the specific number "44099" does not appear to be associated with a publicly disclosed agent.
This lack of identification prevents the creation of a detailed comparison guide on its cross-reactivity, as no data on its primary targets, off-target effects, or comparative performance against other molecules can be retrieved.
For researchers, scientists, and drug development professionals interested in the cross-reactivity of kinase inhibitors, it is crucial to start with a confirmed and accurately identified compound. The specificity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential for off-target toxicities.
To illustrate the type of analysis that would be conducted had "this compound" been an identifiable compound, we can outline the typical experimental workflow and data presentation that would be included in a comparison guide for a hypothetical protein kinase inhibitor.
General Experimental Workflow for Assessing Kinase Inhibitor Cross-Reactivity
A thorough assessment of a kinase inhibitor's specificity involves a multi-faceted approach, combining in vitro biochemical assays with cell-based functional screens.
Comparative Analysis of Cgp 44099: A Renin Inhibitor in Cardiovascular Research
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative overview of studies involving Cgp 44099, a renin inhibitor, alongside other key modulators of the Renin-Angiotensin System (RAS). By presenting quantitative data, detailed experimental protocols, and visual pathways, this document aims to facilitate a deeper understanding of this compound's pharmacological profile and its performance relative to alternative compounds.
Data Presentation: Comparative Efficacy of RAS Inhibitors
The following tables summarize the key quantitative findings from comparative studies involving this compound, the Angiotensin-Converting Enzyme (ACE) inhibitor Enalaprilat, and the Angiotensin II receptor antagonist Losartan.
Table 1: Effect on Mean Arterial Blood Pressure (MAP) in Hypertensive Rat Models
| Compound | Rat Model | Dose/Administration | Maximum Hypotensive Response (Δ mm Hg) | Reference |
| This compound | Sodium-Depleted | Intravenous | ~30 | [1] |
| Renal Hypertensive | Intravenous | ~60 | [1] | |
| Spontaneously Hypertensive | Intravenous | ~15 | [1] | |
| Enalaprilat | Sodium-Depleted | Intravenous | ~30 | [1] |
| Renal Hypertensive | Intravenous | ~60 | [1] | |
| Spontaneously Hypertensive | Intravenous | ~15 | [1] | |
| [Sar1, Ile8]Ang II (Peptidic Ang II Antagonist) | Sodium-Depleted | Intravenous | ~30 | [1] |
| Renal Hypertensive | Intravenous | ~60 | [1] | |
| Spontaneously Hypertensive | Intravenous | Pressor Response | [1] | |
| Nonpeptidic Ang II Antagonist (similar to Losartan) | Sodium-Depleted | Intravenous | ~30 | [1] |
| Renal Hypertensive | Intravenous | ~60 | [1] | |
| Spontaneously Hypertensive | Intravenous | ~15 | [1] |
Table 2: Effect on Ischemia-Reperfusion Injury in Isolated Perfused Rat Hearts
| Compound | Concentration | Median Duration of Ventricular Fibrillation (minutes) | Effect on Creatine Phosphokinase Release | Effect on Left Ventricular Developed Pressure Recovery | Reference |
| Control | - | 13.98 | - | 66% | [2] |
| Cgp 44099A | 20 nM | 5.14 | No effect | 71% | [2] |
| Enalaprilat | 70 nM | 5.53 | No effect | 67% | [2] |
| Compound 89 (Ang II receptor antagonist) | 2 µM | 5.72 | No effect | 73% | [2] |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized and reproducible experimental models.
In Vivo Hypertension Studies in Rats
The acute hypotensive effects of this compound and other RAS inhibitors were evaluated in three distinct rat models of hypertension[1]:
-
Sodium-Depleted Rats (SDRs): This model exhibits high renin-dependent hypertension.
-
Renal Hypertensive Rats (RHRs; two-kidney, one-clip): This model simulates renovascular hypertension, which is also highly dependent on the RAS.
-
Spontaneously Hypertensive Rats (SHRs): This is a genetic model of essential hypertension.
In these studies, the compounds were administered intravenously, and the mean arterial blood pressure was monitored to determine the maximum hypotensive response within a 30-minute observation period.
Isolated Perfused Rat Heart Model of Ischemia-Reperfusion Injury
The cardioprotective effects of this compound were investigated in an ex vivo model of ischemia-reperfusion injury using isolated perfused rat hearts[2]. The key steps in this protocol are as follows:
-
Heart Isolation and Perfusion: Hearts are excised from rats and perfused via the aorta with a physiological buffer solution (e.g., Krebs-Henseleit solution) in a Langendorff apparatus.
-
Pre-ischemic Treatment: The hearts are perfused with the vehicle (control) or the test compounds (Cgp 44099A, Enalaprilat, or an Angiotensin II receptor antagonist) at the specified concentrations.
-
Global Ischemia: Perfusion is stopped for a defined period (e.g., 40 minutes) to induce global ischemia.
-
Reperfusion: Perfusion is restored, and the cardiac function and arrhythmias are monitored.
-
Outcome Measures: The primary outcomes measured include the duration of ventricular fibrillation, the release of creatine phosphokinase (an indicator of myocardial damage), and the recovery of left ventricular developed pressure.
Mandatory Visualization
The following diagrams illustrate the signaling pathway targeted by this compound and the workflow of the key experimental model.
Caption: Mechanism of action of this compound and other RAS inhibitors.
References
- 1. Comparison of the acute hypotensive effects of renin inhibition, converting enzyme inhibition, and angiotensin II antagonism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of the renin-angiotensin system in ischemic damage and reperfusion arrhythmias in the isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Unable to Proceed: Identification of Compound CGP 44099 Unsuccessful
A comprehensive search has failed to identify the specific chemical compound "CGP 44099" within publicly available scientific literature and chemical databases. Without a verifiable biological target or mechanism of action for this primary compound, it is not possible to conduct a comparative analysis of its potency against other compounds, as requested.
Initial and subsequent targeted searches for "this compound" did not yield any relevant scientific data. The search results were predominantly associated with unrelated entities such as educational publishers and the acronym for "Comprehensive Genomic Profiling." Efforts to locate the compound in chemical databases, including PubChem, using the provided identifier were also unsuccessful.
The lack of identifiable information prevents the execution of the core requirements of the requested comparison guide, which include:
-
Identification of a Biological Target: A comparison of potency necessitates a known biological target (e.g., an enzyme, receptor, or signaling pathway) against which the activity of this compound and other compounds can be measured.
-
Sourcing of Comparative Data: Without a known target, it is impossible to find studies containing quantitative data (e.g., IC50, EC50) that compare this compound to other relevant compounds.
-
Elucidation of Signaling Pathways: The creation of diagrams for signaling pathways is contingent on understanding the mechanism of action of the compound .
-
Description of Experimental Protocols: Methodologies for potency assays are specific to the biological system in which a compound is tested. This information is unavailable without foundational data on the compound's activity.
To proceed with this request, a valid and recognized identifier for the compound of interest is required. This could include an alternative chemical name, a CAS registry number, an InChI key, or a reference to a specific scientific publication that describes its synthesis and biological evaluation. Without such information, a scientifically accurate and data-driven comparison guide cannot be produced.
Safety Operating Guide
Prudent Disposal Practices for Research Chemicals: A General Guide
Absence of specific data for Cgp 44099 necessitates a focus on established general protocols for the disposal of laboratory chemicals. Researchers, scientists, and drug development professionals should always prioritize safety and regulatory compliance when handling and disposing of any chemical substance.
Essential Disposal Procedures
When a specific SDS is unavailable, a conservative approach to disposal is required. The following steps provide a general framework for the safe disposal of research chemicals.
Step 1: Hazard Identification and Characterization
Before initiating any disposal procedures, a thorough attempt should be made to characterize the potential hazards of the substance. This includes reviewing any available internal documentation, structural analogues, and consulting with senior laboratory personnel. Assume the substance is hazardous in the absence of definitive data.
Step 2: Segregation of Chemical Waste
Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Do not mix this compound with other chemical waste unless its compatibility is known.
-
Keep solids and liquids in separate, clearly labeled containers.
-
Store in a designated waste accumulation area away from general laboratory traffic.
Step 3: Proper Labeling and Containment
-
All waste containers must be clearly labeled with the full chemical name ("this compound"), the words "Hazardous Waste," and a summary of potential hazards (e.g., "Caution: Unknown Hazards").
-
Use containers that are compatible with the chemical. Ensure lids are securely fastened to prevent leaks or spills.
Step 4: Consultation with Environmental Health and Safety (EHS)
-
Contact your institution's EHS department to schedule a waste pickup.
-
Provide them with all available information about the chemical, including its name, quantity, and any known or suspected properties.
-
Follow their specific instructions for packaging and transportation to the waste collection point.
Step 5: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling chemical waste. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
General Chemical Information for Disposal Consideration
The following table outlines the type of information that is critical for determining the appropriate disposal route for any chemical. For this compound, this information should be determined through institutional resources or analytical testing if necessary for safe disposal.
| Property | Importance for Disposal |
| Physical State | Determines the type of container and handling procedures (e.g., solid, liquid, gas). |
| pH | Indicates corrosivity. Highly acidic or basic materials require specific handling and may need to be neutralized before disposal. |
| Flammability | Flammable substances are a fire hazard and must be stored away from ignition sources and in appropriate fire-resistant containers. |
| Reactivity | Information on chemical incompatibilities is crucial to prevent dangerous reactions during storage and disposal. Avoid mixing with incompatible materials. |
| Toxicity | Toxic chemicals require special handling to prevent exposure. This includes acute and chronic toxicity information. |
| Environmental Hazards | Determines if the chemical is harmful to aquatic life or has other long-term environmental effects, which will dictate the disposal method to prevent environmental contamination. |
Experimental Protocols
No experimental protocols for the disposal of this compound were found. The disposal procedure itself is an operational protocol.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the safe disposal of a research chemical for which a specific SDS is not available.
Caption: General workflow for the disposal of a research chemical.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
